molecular formula C17H17N3OS B2678403 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 713506-46-8

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2678403
CAS No.: 713506-46-8
M. Wt: 311.4
InChI Key: MHXIJOYMFKMBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the 1,2,4-triazole-3-thiol class, which is extensively studied in scientific research for its potential biological activities and as a building block for more complex molecules. Compounds within this structural class have been investigated for a wide spectrum of applications, including serving as potential corrosion inhibitors for industrial materials and as key intermediates in organic synthesis . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and derivatives bearing the thiol group are known to be synthesized and further functionalized, for instance, through S-alkylation reactions to create novel compounds with tailored properties . Researchers utilize this family of heterocycles to explore structure-activity relationships in various fields. The compound must be used by qualified professionals in a controlled laboratory setting. It is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use. Specific safety data for this exact compound was not identified in the search; therefore, researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-15-9-7-14(8-10-15)20-16(18-19-17(20)22)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXIJOYMFKMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while electrophilic substitution on the aromatic rings can produce nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that includes the cyclization of appropriate precursors under controlled conditions. The compound is characterized using various spectroscopic techniques such as:

  • Infrared Spectroscopy (IR)
  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)

These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

The primary application of this compound is its antimicrobial activity. Research has demonstrated that this compound exhibits promising effects against various microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14
Aspergillus niger10

The disc diffusion method was employed to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicate that this compound can be effective in combating microbial resistance, which is a growing concern in medical science.

Study on Antimicrobial Efficacy

A study published in the Journal of Advanced Scientific Research evaluated a series of triazole derivatives including this compound. The researchers found that this compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.

Research on Antifungal Properties

Another investigation focused on the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound exhibited considerable antifungal activity against Candida albicans and Aspergillus niger. This underscores the potential use of such compounds in treating fungal infections.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name R4 R5 Key Features/Applications References
Target : 4-(4-Ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl 3-Methylphenyl High lipophilicity; precursor for S-alkylation/Schiff base formation
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl 3-Methylphenyl Enhanced electron-withdrawing effects; commercial availability (Santa Cruz Biotechnology)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl Lower lipophilicity than ethoxy analog; antifungal/antibiotic activities reported
4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl Pyrazin-2-yl Heteroaromatic substitution; potential pharmacokinetic modulation
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol Schiff base (imine) 5-Methylpyrazole Chelation capacity for metal complexes; 73–81% synthesis yields

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro): Improve stability against oxidative degradation but may reduce reactivity in nucleophilic substitutions .
Physicochemical Properties
  • Solubility : Ethoxy and methyl groups reduce aqueous solubility compared to hydroxyl or carboxylate analogs.
  • Thermal Stability : Aromatic and heteroaromatic substituents enhance thermal stability, as evidenced by melting points >200°C for most analogs.
  • Spectroscopic Signatures :
    • FT-IR : C=N stretches (1600–1610 cm⁻¹) and S–H stretches (~2550 cm⁻¹) are consistent across analogs .
    • NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while ethoxy/methoxy groups resonate at δ 3.4–4.1 ppm .

Biological Activity

4-(4-Ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization. The compound can be synthesized through methods such as nucleophilic substitution or cyclization reactions involving appropriate precursors.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings regarding its biological activities are summarized below.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies highlighted its ability to inhibit bacterial growth at varying concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effect on cytokine production. In peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α150 ± 1060 ± 5
IL-6100 ± 830 ± 3

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways. Specifically, it may inhibit the NF-kB pathway, which plays a critical role in inflammation and immune responses. By reducing the activation of NF-kB, the compound can decrease the expression of inflammatory mediators.

Case Studies

Several case studies have examined the therapeutic potential of this compound:

  • Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that the compound significantly reduced inflammation in a mouse model of arthritis. The results indicated a decrease in joint swelling and pain scores compared to control groups .
  • Anticancer Activity Evaluation : In vitro tests against various cancer cell lines (including melanoma and breast cancer) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 50 to 100 µM. Notably, it showed selectivity towards cancer cells over normal cells .

Q & A

Q. What are the optimized synthetic routes for 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can side reactions be minimized?

The synthesis typically involves S-alkylation or hydrazine-carbothioamide intermediates. For example, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) was synthesized via S-alkylation, followed by reduction using sodium borohydride to form derivatives like ketones or alcohols . Key steps include:

  • Reaction conditions : Basic media (e.g., NaOH) for cyclization .
  • Side reaction mitigation : Careful control of stoichiometry (e.g., 1:1 molar ratio for S-alkylation) and temperature (room temperature to 80°C) to avoid over-alkylation or decomposition .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) achieves >70% yields for most derivatives .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?

  • ¹H/¹³C-NMR : Assign chemical shifts for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole-thiol (δ 13–14 ppm for SH, absent in alkylated derivatives) .
  • LC-MS/HR-MS : Confirm molecular ions (e.g., [M+H⁺] at m/z 267.349 for the parent compound) and fragmentation patterns .
  • FTIR : Detect thiol (-SH) stretches at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Q. How is the antiradical activity of triazole-thiol derivatives evaluated, and what substituents enhance this activity?

  • DPPH assay : Measure IC₅₀ values (µM) for radical scavenging. For example:

    SubstituentIC₅₀ (µM)Reference
    2-hydroxybenzylidene12.5
    4-fluorobenzylidene25.3
    • Key insight : Electron-donating groups (e.g., -OH) improve activity, while halogenation (e.g., -F) may reduce efficacy .

Advanced Research Questions

Q. How can molecular docking predict the inhibitory potential of this compound against viral helicases (e.g., MERS-CoV)?

  • Target selection : Use PDB structures (e.g., 5WWP for MERS-CoV helicase) .
  • Docking workflow :
    • Prepare ligands (protonation states, energy minimization).
    • Generate 30 conformations per ligand using AutoDock Vina or similar tools.
    • Prioritize compounds with lowest binding energy (ΔG) and hydrogen bonds to ATPase domains .
  • Validation : Compare docking scores with experimental ATPase IC₅₀ values (e.g., 0.47 µM for compound 16 ).

Q. How do structural modifications (e.g., alkylation, Mannich bases) influence antimicrobial activity?

  • Substituent effects :
    • S-alkylation : Increases lipophilicity, enhancing membrane penetration (e.g., MIC = 8 µg/mL for S-methyl derivatives against S. aureus) .
    • Mannich bases : Introduce basic amino groups, improving solubility and targeting intracellular enzymes .
  • Contradictions : While 4-fluorobenzylidene derivatives show moderate activity (MIC = 16 µg/mL), 5-chloro-nitro derivatives exhibit reduced efficacy due to steric hindrance .

Q. What strategies resolve discrepancies between in silico toxicity predictions and in vivo results?

  • Case study : A 3,4-dimethoxybenzylidene derivative showed low acute toxicity (LD₅₀ > 2000 mg/kg in rats) despite in silico predictions of hepatotoxicity .
  • Mitigation :
    • Cross-validate with multiple software (e.g., ProTox-II, ADMETlab).
    • Perform tiered in vivo testing (OECD guidelines) for false negatives .

Q. How do solvent systems and reaction pH impact the regioselectivity of S-alkylation?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor S-alkylation over N-alkylation .
  • pH control :
    • Basic conditions (pH > 10) deprotonate thiol, enhancing nucleophilicity.
    • Acidic media (pH < 5) may protonate triazole nitrogens, reducing side reactions .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
S-AlkylationK₂CO₃, DMF, 80°C81–86
Mannich Base FormationFormaldehyde, EtOH, Δ71–73
Sodium Borohydride ReductionMeOH, 0°C65–72

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.